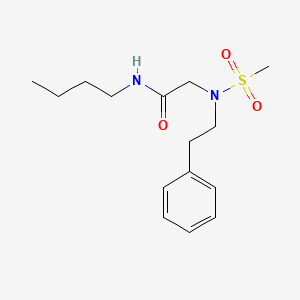

N~1~-butyl-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-butyl-N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide is a compound that may be synthesized from bromomethyl phenyl sulfone derivatives through visible-light-promoted radical methylation reactions, specifically targeting electron-rich heteroarenes and N-arylacrylamides (Liu & Li, 2016).

Synthesis Analysis

The synthesis involves the use of (phenylsulfonyl)methylated compounds, which can be obtained through a mild and efficient process facilitated by visible light. This method is notable for its gentle conditions and effectiveness (Liu & Li, 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds related to N1-butyl-N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide can be understood through studies on similar sulfonyl compounds. For example, studies on sulfonylimidates, which are used in three-component coupling reactions, provide insight into the complex structure of these types of molecules, highlighting the formation of multiple bonds and the cleavage of chiral auxiliaries (Yao & Lu, 2011).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl groups, like in the case of N1-butyl-N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide, often involve conjugate additions and cyclizations. These reactions are characterized by high chemoselectivity, diastereoselectivity, and enantioselectivity, which are crucial for producing specific desired isomers and avoiding unwanted side products (Yao & Lu, 2011).

Physical Properties Analysis

The physical properties of sulfonyl-containing compounds like N1-butyl-N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide are not directly discussed in the available literature. However, similar compounds typically exhibit properties like solubility in certain solvents and melting points, which are key parameters in determining their physical characteristics and behavior in different environments.

Chemical Properties Analysis

The chemical properties of such compounds are largely defined by their reactivity, especially in light-promoted reactions. The presence of the sulfonyl group plays a significant role in these reactions, influencing the overall yield and selectivity of the synthesized products (Liu & Li, 2016).

Eigenschaften

IUPAC Name |

N-butyl-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-3-4-11-16-15(18)13-17(21(2,19)20)12-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTDXRASJPPPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)

![ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5222516.png)

![N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5222522.png)

![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5222532.png)

![N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5222543.png)

![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5222553.png)

![3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5222559.png)

![1-(3-nitrophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222560.png)

![1-(4-ethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5222562.png)

![1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5222572.png)

![N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)